molecular formula C24H38O2 B11959917 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene CAS No. 6771-65-9

4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene

Cat. No.: B11959917
CAS No.: 6771-65-9
M. Wt: 358.6 g/mol
InChI Key: WAEPJRAKLSUPKF-UHFFFAOYSA-N
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Description

4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene is a complex organic compound with the molecular formula C24H38O2. It is characterized by its unique structure, which includes two 6-methylcyclohex-3-en-1-yl groups attached to a central cyclohexene ring.

Preparation Methods

The synthesis of 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-methylcyclohex-3-en-1-ylmethanol with a suitable alkylating agent to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexene ring.

Scientific Research Applications

4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene can be compared with other similar compounds, such as:

Properties

CAS No.

6771-65-9

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

4-[bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl]-5-methylcyclohexene

InChI

InChI=1S/C24H38O2/c1-18-10-4-7-13-21(18)16-25-24(23-15-9-6-12-20(23)3)26-17-22-14-8-5-11-19(22)2/h4-9,18-24H,10-17H2,1-3H3

InChI Key

WAEPJRAKLSUPKF-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1COC(C2CC=CCC2C)OCC3CC=CCC3C

Origin of Product

United States

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